molecular formula C16H20N2O3 B350253 N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide CAS No. 326610-55-3

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B350253
CAS No.: 326610-55-3
M. Wt: 288.34g/mol
InChI Key: KAIHRVRBDIXWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of a benzofuran ring, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced by reacting 3-chloropropylamine with morpholine in the presence of a base such as sodium hydroxide.

    Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran derivative with the morpholine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the morpholine ring.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide: Similar structure with additional ethoxy and carbamothioyl groups.

    3,4-Dichloro-N-[3-(morpholin-4-yl)propyl]benzamide: Similar structure with dichloro substitution on the benzene ring.

Uniqueness

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran and morpholine rings, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

326610-55-3

Molecular Formula

C16H20N2O3

Molecular Weight

288.34g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c19-16(15-12-13-4-1-2-5-14(13)21-15)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5,12H,3,6-11H2,(H,17,19)

InChI Key

KAIHRVRBDIXWAU-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.